molecular formula C14H9ClO4 B3331164 Benzoyl 4-chlorobenzenecarboperoxoate CAS No. 790-45-4

Benzoyl 4-chlorobenzenecarboperoxoate

Cat. No. B3331164
CAS RN: 790-45-4
M. Wt: 276.67 g/mol
InChI Key: LYWWMXRIQXRTMV-UHFFFAOYSA-N
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Description

Benzoyl 4-chlorobenzenecarboperoxoate is a chemical compound. It’s related to Benzoyl Peroxide (BPO), which is an antibacterial and anti-inflammatory agent used for the symptomatic treatment of mild to moderate acne vulgaris and rosacea . BPO is an oxidizer, principally used in the production of polymers .


Chemical Reactions Analysis

Benzoyl peroxide has been studied for its thermal reactivity and explosive properties . It can decompose under favorable conditions and release large amounts of energy in a short time . The decomposition reaction can ultimately lead to runaway reactions .

Scientific Research Applications

Food Preservation and Safety

Benzoic acid derivatives, including sodium benzoate, serve as crucial agents in food and beverage preservation. Despite their efficacy, concerns over safety persist, particularly regarding the potential for benzene formation when benzoate interacts with ascorbic acid. Additionally, studies suggest sodium benzoate may offer therapeutic benefits for various diseases, indicating a complex profile of both utility and caution in consumption (Piper & Piper, 2017).

Dermatology

In dermatology, benzoyl peroxide (BPO) is a cornerstone treatment for acne, notable for its antibacterial and anti-inflammatory properties. Its use, both alone and in combination with other treatments, has been extensively documented to improve acne management without contributing to bacterial resistance (Tanghetti & Popp, 2009; McKeage & Keating, 2008).

Dentistry

In dentistry, benzoyl peroxide acts as an activator in the curing of acrylic resins, a process vital for the development of dental prosthetics and bone cements. The choice of amine activators impacts the curing parameters, toxicity, and overall effectiveness of these materials (Vázquez et al., 1998).

Material Science

Benzoyl peroxide finds applications in material science, particularly in the enhancement of polymer and composite material properties. For example, its role in the chemical treatment of natural fibers aims to improve compatibility with composite matrices, showcasing the versatility of benzoyl peroxide beyond biomedical applications (Li et al., 2007).

Mechanism of Action

Benzoyl peroxide works by generating free radicals to break down comedones and increase the rate of epithelial cell turnover . It also helps reduce the amount of acne-causing bacteria on the skin . Fewer bacteria lead to fewer breakouts .

properties

IUPAC Name

benzoyl 4-chlorobenzenecarboperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-8-6-11(7-9-12)14(17)19-18-13(16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWWMXRIQXRTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10823888
Record name benzoyl 4-chlorobenzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10823888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

790-45-4
Record name benzoyl 4-chlorobenzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10823888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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